molecular formula C5H8O3 B3054443 Oxiranemethanol, acetate, (2R)- CAS No. 60456-24-8

Oxiranemethanol, acetate, (2R)-

Cat. No.: B3054443
CAS No.: 60456-24-8
M. Wt: 116.11 g/mol
InChI Key: JKXONPYJVWEAEL-YFKPBYRVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Oxiranemethanol, acetate, (2R)- can be synthesized from allyl acetate through an epoxidation reaction. The process involves the conversion of allyl acetate to glycidyl acetate in the presence of a suitable oxidizing agent. One efficient method achieves a 92% yield in 0.5 hours at 95% efficiency .

Industrial Production Methods

Industrial production of oxiranemethanol, acetate, (2R)- typically involves large-scale epoxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Oxiranemethanol, acetate, (2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Oxiranemethanol, acetate, (2R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of oxiranemethanol, acetate, (2R)- involves its reactivity as an epoxide. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

    Glycidol: Another epoxide with similar reactivity but without the acetate group.

    Ethyl acetate: An ester with a similar functional group but lacking the epoxide ring.

    Methyl butyrate: Another ester with different alkyl groups.

Uniqueness

Oxiranemethanol, acetate, (2R)- is unique due to its combination of an epoxide ring and an ester functional group. This combination provides distinct reactivity and versatility in chemical synthesis, making it valuable in various applications .

Properties

CAS No.

60456-24-8

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

[(2R)-oxiran-2-yl]methyl acetate

InChI

InChI=1S/C5H8O3/c1-4(6)7-2-5-3-8-5/h5H,2-3H2,1H3/t5-/m0/s1

InChI Key

JKXONPYJVWEAEL-YFKPBYRVSA-N

SMILES

CC(=O)O.C1C(O1)CO

Isomeric SMILES

CC(=O)OC[C@H]1CO1

Canonical SMILES

CC(=O)OCC1CO1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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